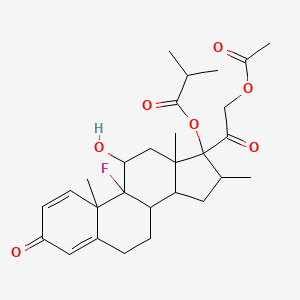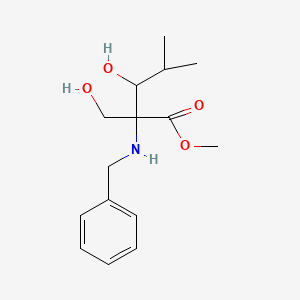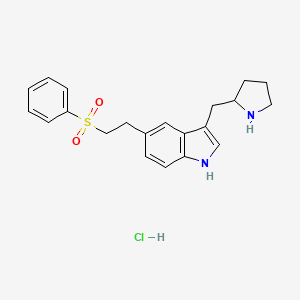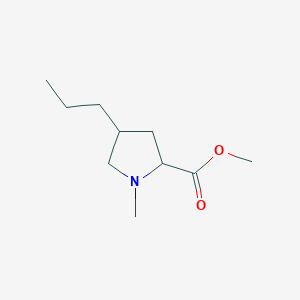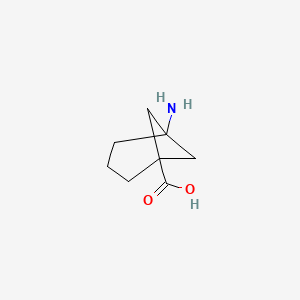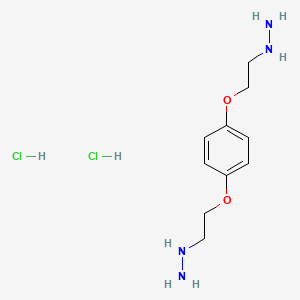
Hydrazine, 1,1'-(p-phenylenebis(oxyethylene))di-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride is a chemical compound with the molecular formula C10-H18-N4-O2.2Cl-H and a molecular weight of 299.24 . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
The preparation of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves synthetic routes that typically include the reaction of hydrazine derivatives with p-phenylenebis(oxyethylene) compounds under controlled conditions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction parameters to produce the compound efficiently.
Análisis De Reacciones Químicas
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents . The major products formed from these reactions depend on the specific reagents and conditions used, but they often include modified hydrazine derivatives and other related compounds.
Aplicaciones Científicas De Investigación
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes and as a precursor for the synthesis of other compounds . In biology, it has been studied for its potential effects on cellular processes and its interactions with biological molecules. In medicine, research has explored its potential therapeutic applications, although its toxicity limits its use. In industry, it is used in the production of polymers, pharmaceuticals, and other chemical products .
Mecanismo De Acción
The mechanism of action of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride involves its interaction with molecular targets and pathways within cells. It can act as a reducing agent, participating in redox reactions that alter the oxidation state of other molecules . This compound may also interact with enzymes and other proteins, affecting their activity and function. The specific pathways involved depend on the context of its use and the biological systems being studied.
Comparación Con Compuestos Similares
Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride can be compared with other hydrazine derivatives, such as monomethylhydrazine and 1,1-dimethylhydrazine (unsymmetrical dimethylhydrazine) . These compounds share similar chemical properties but differ in their specific structures and applications. For example, monomethylhydrazine is commonly used as a rocket propellant, while 1,1-dimethylhydrazine is used in various industrial processes. The unique structure of Hydrazine, 1,1’-(p-phenylenebis(oxyethylene))di-, dihydrochloride gives it distinct properties and applications compared to these related compounds .
Propiedades
Número CAS |
13104-70-6 |
|---|---|
Fórmula molecular |
C10H20Cl2N4O2 |
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
2-[4-(2-hydrazinylethoxy)phenoxy]ethylhydrazine;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c11-13-5-7-15-9-1-2-10(4-3-9)16-8-6-14-12;;/h1-4,13-14H,5-8,11-12H2;2*1H |
Clave InChI |
PEZGQGLJSVCOSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OCCNN)OCCNN.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


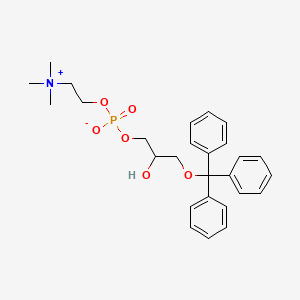
![2-[2-Hydroxy-6-[1-[7-hydroxy-2-[2-[5-[2-hydroxy-5-(1-hydroxypropyl)-3,5-dimethyloxolan-2-yl]-3-methyloxolan-2-yl]pentan-2-yloxymethyl]-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]ethyl]-4-methoxy-3,5-dimethyloxan-2-yl]acetic acid](/img/structure/B12293590.png)
![(9-Bromo-7,11-dimethoxy-12-methyl-10,13-dioxo-2-aza-6-azoniapentacyclo[7.4.0.01,6.02,4.03,7]tridec-11-en-8-yl)methyl carbamate](/img/structure/B12293606.png)
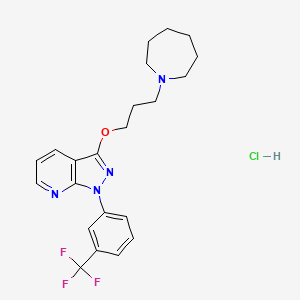
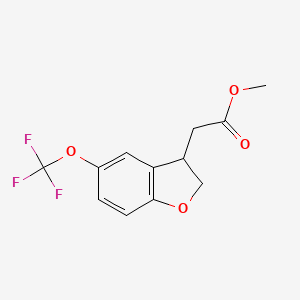
![4-[(3E)-3-hydroxyiminobutyl]phenol](/img/structure/B12293622.png)
![Butanedioic acid, mono[2-(trimethylsilyl)ethyl] ester](/img/structure/B12293625.png)
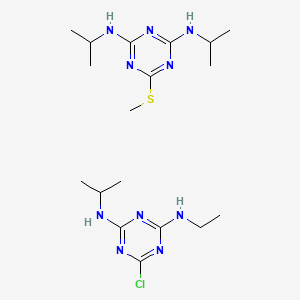
![2-Chloro-3-iodo-5-[(2S)-1-methyl-2-pyrrolidinyl]-pyridine](/img/structure/B12293628.png)
